molecular formula C16H17N3O2S B414441 1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B414441
M. Wt: 315.4g/mol
InChI Key: DVECROSMSJDOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4g/mol

IUPAC Name

1-ethyl-2-ethylsulfanyl-4-(4-methoxyphenyl)-6-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C16H17N3O2S/c1-4-19-15(20)13(10-17)14(18-16(19)22-5-2)11-6-8-12(21-3)9-7-11/h6-9H,4-5H2,1-3H3

InChI Key

DVECROSMSJDOOG-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=C(N=C1SCC)C2=CC=C(C=C2)OC)C#N

Canonical SMILES

CCN1C(=O)C(=C(N=C1SCC)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfanyl and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(methylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
  • 1-Ethyl-2-(ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

Uniqueness

1-Ethyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

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